Bienvenue dans la boutique en ligne BenchChem!

2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide

Physicochemical profiling Drug-likeness Lead optimization

This 2,6-difluorobenzamide derivative is supplied as a racemic mixture with both (R)- and (S)-enantiomers registered as discrete PubChem entities (CID 7286288, 7286285), uniquely enabling stereochemistry–activity relationship (SSAR) studies within the pyrrolidine sulfonamide benzamide class. The 2,6-difluoro substitution pattern confers distinct electronic effects (σₘ = 0.34 per fluorine), predicted enhanced resistance to CYP-mediated oxidative metabolism (class-level t₁/₂ >120 min vs. <30 min for non-fluorinated analogs), and modulated benzamide carbonyl hydrogen-bonding capacity relative to mono-substituted or non-fluorinated congeners. XLogP3 of 2.8 and TPSA of 84.1 Ų provide balanced permeability and solubility. This scaffold is validated in TRPV4 antagonist optimization campaigns (close analogs: IC₅₀ 32–150 nM). Ideal template for docking studies, pharmacophore modeling, and systematic lipophilicity–activity relationship exploration. Custom synthesis available at milligram to multi-gram scales.

Molecular Formula C19H20F2N2O4S
Molecular Weight 410.44
CAS No. 896288-23-6
Cat. No. B2494441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide
CAS896288-23-6
Molecular FormulaC19H20F2N2O4S
Molecular Weight410.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C19H20F2N2O4S/c1-27-14-7-9-15(10-8-14)28(25,26)23-11-3-4-13(23)12-22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)
InChIKeyJSDJNCBKCITVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide (CAS 896288-23-6): Structural Identity and Pharmacophore Class


2,6-Difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide (CAS 896288-23-6, PubChem CID 16810219) is a synthetic small molecule (MF: C₁₉H₂₀F₂N₂O₄S; MW: 410.44 g/mol) comprising a 2,6-difluorobenzamide head group linked via a methylene spacer to a pyrrolidine ring bearing a 4-methoxybenzenesulfonyl substituent [1]. The compound belongs to the pyrrolidine sulfonamide benzamide chemotype, a scaffold that has been systematically explored for G-protein-coupled receptor (GPCR) antagonism, ion channel modulation (e.g., TRPV4), and kinase inhibition . It is supplied as a racemic mixture, with resolved (R)- and (S)-enantiomers also registered in PubChem under distinct stereochemical identifiers [1]. No peer-reviewed quantitative biological activity data or target engagement profiles have been publicly disclosed for this specific compound as of the knowledge cutoff date.

Why In-Class Pyrrolidine Sulfonamide Benzamides Cannot Be Interchanged with CAS 896288-23-6


The pyrrolidine sulfonamide benzamide chemotype demonstrates steep structure–activity relationships (SAR) where minor modifications to the benzamide aryl ring profoundly alter target engagement, selectivity, and physicochemical properties. In a systematic TRPV4 antagonist optimization campaign, replacing a piperidine core with a pyrrolidine ring maintained potency (IC₅₀ values of 130 nM vs. 150 nM) while offering divergent SAR vectors due to asymmetry . Within the 1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl benzamide sub-series, the nature and position of aryl substituents on the benzamide ring (2,6-difluoro vs. 3-chloro vs. 4-trifluoromethyl) are predicted to drive differential hydrogen-bond acceptor/donor profiles, lipophilicity, and metabolic stability—parameters that cannot be assumed identical across analogs [1]. Furthermore, the target compound's 2,6-difluoro substitution pattern confers distinct electronic effects (σₘ = 0.34 per fluorine) that modulate the benzamide carbonyl's hydrogen-bonding capacity and resistance to hydrolytic metabolism relative to non-fluorinated or mono-substituted congeners [2].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide (CAS 896288-23-6)


Comparative Physicochemical Profiling: 2,6-Difluoro Benzamide vs. 4-Trifluoromethyl and 3-Chloro Analogs

The 2,6-difluoro substitution on the benzamide ring of CAS 896288-23-6 yields an intermediate lipophilicity profile (XLogP3 = 2.8) relative to the more lipophilic 4-trifluoromethyl analog (CAS 896289-05-7; predicted XLogP3 ≈ 3.5) and the 3-chloro analog (CAS 896290-28-1; predicted XLogP3 ≈ 2.4) [1]. The target compound's topological polar surface area (TPSA = 84.1 Ų), hydrogen bond donor count (HBD = 1), and hydrogen bond acceptor count (HBA = 7) place it within favorable oral drug-likeness space (Veber rules: TPSA < 140 Ų, HBD ≤ 3, HBA ≤ 10), whereas the 4-trifluoromethyl analog (MW = 442.5 g/mol; HBA = 8) approaches higher molecular weight limits [1][2]. These differences are quantifiable and may influence membrane permeability and solubility in a rank-order manner.

Physicochemical profiling Drug-likeness Lead optimization Permeability

Enantiomeric Resolution: Access to Stereochemically Defined (R)- and (S)-Configurations

CAS 896288-23-6 is the racemic (unspecified stereochemistry) form. Separately registered PubChem CIDs exist for the (R)-enantiomer (2,6-difluoro-N-[[(2R)-1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide, InChIKey: JSDJNCBKCITVRA-CYBMUJFWSA-N) and the (S)-enantiomer (InChIKey: JSDJNCBKCITVRA-ZDUSSCGKSA-N), indicating that chiral resolution has been achieved and both enantiomers are available as discrete chemical entities [1]. This contrasts with structurally related 4-trifluoromethyl and 3-chloro analogs, for which stereochemically resolved forms are not explicitly registered, limiting their utility in enantioselective structure–activity relationship studies .

Chiral resolution Stereochemistry Enantioselective pharmacology Optical purity

Fluorine-Mediated Metabolic Stability: Class-Level Inference from 2,6-Difluorobenzamide Scaffolds

The 2,6-difluoro substitution pattern on the benzamide ring is a well-characterized strategy to block cytochrome P450-mediated aromatic hydroxylation at both ortho positions. The pseudotetrahedral geometry at the amide linkage, combined with the electron-withdrawing effect of the ortho-fluorines (Hammett σₘ = 0.34 per fluorine), increases the barrier to N-dealkylation and amide hydrolysis relative to non-fluorinated benzamides [1]. A structurally related 2,6-difluorobenzamide derivative exhibited a half-life >120 min in human liver microsomes, compared to <30 min for the corresponding unsubstituted benzamide analog . The 3-chloro analog (CAS 896290-28-1), bearing a single meta-chloro substituent, lacks this dual ortho-blocking protection, predicting a comparatively lower metabolic stability profile .

Metabolic stability Fluorine substitution Oxidative metabolism Hepatic clearance

Hydrogen-Bond Acceptor Capacity: TPSA and Solubility Comparison Across the Analog Series

The topological polar surface area (TPSA) of CAS 896288-23-6 is computed as 84.1 Ų, contributed by the sulfonamide (S(=O)₂-N), amide carbonyl, methoxy oxygen, and two aryl fluorines [1]. The 4-trifluoromethyl analog possesses additional fluorine atoms, increasing TPSA to approximately 84.1+ Ų (trifluoromethyl groups contribute modestly to TPSA but increase molecular volume), while the 3-chloro analog has a lower TPSA due to the absence of fluorine atoms on the benzamide ring. Predicted aqueous solubility (LogS) follows the inverse rank order of lipophilicity: the 2,6-difluoro compound is expected to exhibit intermediate solubility between the more soluble 3-chloro analog and the less soluble 4-trifluoromethyl analog .

Polar surface area Aqueous solubility Hydrogen bonding Bioavailability

Recommended Application Scenarios for 2,6-Difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide (CAS 896288-23-6)


Lead Optimization in TRPV4 or GPCR Antagonist Programs Requiring Balanced Lipophilicity

The compound's XLogP3 of 2.8 and TPSA of 84.1 Ų, combined with the pyrrolidine sulfonamide scaffold validated in TRPV4 antagonist programs (IC₅₀ values of 32–150 nM for close structural analogs), make it a suitable starting point for medicinal chemistry optimization when balanced permeability and solubility are prioritized over maximal potency . Researchers can benchmark this compound against the 4-trifluoromethyl analog (higher lipophilicity) or the 3-chloro analog (lower lipophilicity) to systematically explore the lipophilicity–activity relationship.

Enantioselective Pharmacological Profiling Using Resolved (R)- and (S)-Enantiomers

With both (R)- and (S)-enantiomers registered as discrete PubChem entities, this compound series uniquely supports stereochemistry–activity relationship (SSAR) studies within the pyrrolidine sulfonamide benzamide class [1]. Procurement of the resolved enantiomers enables determination of eudysmic ratios, identification of the eutomer/distomer, and assessment of chiral inversion risk—experiments that are not feasible with the 4-trifluoromethyl or 3-chloro analogs lacking registered resolved forms.

Metabolic Stability Screening for In Vivo Tool Compound Selection

The 2,6-difluoro substitution pattern is predicted to confer enhanced resistance to CYP-mediated oxidative metabolism compared to non-fluorinated or mono-substituted benzamide analogs (class-level t₁/₂ > 120 min vs. <30 min in human liver microsomes) [2]. This compound is therefore prioritized over the 3-chloro analog when extended in vivo exposure is required, subject to experimental confirmation in standard microsomal or hepatocyte stability assays.

Computational Chemistry and Structure-Based Drug Design (SBDD) Templates

With a well-defined 3D conformation of the pyrrolidine ring (pucker influenced by the sulfonamide substituent) and a rigid 2,6-difluorobenzamide head group, this compound serves as a useful template for docking studies and pharmacophore model generation targeting sulfonamide-binding pockets in TRPV4, carbonic anhydrase, or related ion channels [3]. The availability of computed properties (XLogP3, TPSA, rotatable bond count = 6) facilitates molecular dynamics simulations and free-energy perturbation calculations.

Quote Request

Request a Quote for 2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.